molecular formula C18H17N3O4 B2378248 3-methyl-4-nitro-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide CAS No. 941136-33-0

3-methyl-4-nitro-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide

Cat. No. B2378248
CAS RN: 941136-33-0
M. Wt: 339.351
InChI Key: PQXOQHUDKOYFJU-UHFFFAOYSA-N
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Description

“3-methyl-4-nitro-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide” is a compound that contains a pyrrolidine ring . Pyrrolidine is a five-membered saturated aliphatic heterocycle with one nitrogen atom and four carbon atoms . This compound is available from suppliers such as TimTec, LLC, ChemBridge Corporation, and Vitas M Chemical Limited .


Molecular Structure Analysis

The molecular structure of “3-methyl-4-nitro-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide” is characterized by a pyrrolidine ring . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring also increases three-dimensional (3D) coverage, a phenomenon called "pseudorotation" .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis of Novel Benzamides

    Benzamides, including those structurally related to 3-methyl-4-nitro-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide, have been synthesized for various applications. For instance, the synthesis, characterization, and bioactivity study of novel benzamides and their copper and cobalt complexes demonstrate the potential for antibacterial activity against various bacterial strains (Khatiwora et al., 2013).

  • Synthesis of Derivatives and Antioxidant Activity

    Another study involved the synthesis of 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives, showing significant antioxidant activities, highlighting the potential for developing novel antioxidants (Tumosienė et al., 2019).

Biological and Pharmacological Studies

  • Antimicrobial and Antiproliferative Studies

    N-(Substituted phenyl)-2/4-(1H-indol-3-ylazo)-benzamides have been synthesized and screened for their in vitro antibacterial and antifungal activities, with some compounds showing potent antimicrobial and antiproliferative effects (Kumar et al., 2012).

  • Antitumor Agents

    Research on benzothiazole derivatives based on 2-methyl-4-nitro-2H-pyrazole-3-carboxylic acid[2-(cyclohexanecarbonylamino)benzothiazol-6-yl]amide, which exhibits selective cytotoxicity against tumorigenic cell lines, suggests potential use as antitumor agents (Yoshida et al., 2005).

Chemical and Spectral Studies

  • Spectral Study of Benzamide Derivatives

    Spectroscopic studies of benzamide derivatives, such as N-(4'-methyl)phenylbenzamide and N-(4'-nitro)phenylbenzamide, have been conducted to understand their fluorescence properties and excited-state conformation changes (Brozis et al., 1999).

  • Crystal Structure Analysis

    The crystal structure of 2-Nitro-N-(4-nitrophenyl)benzamide has been determined, providing insights into the molecular and electronic structure of such compounds (Saeed et al., 2008).

Corrosion Inhibition and Material Science

  • Corrosion Inhibition Studies

    N-Phenyl-benzamides, including derivatives with nitro substituents, have been studied for their corrosion inhibition properties on mild steel in acidic environments, demonstrating their potential in material science applications (Mishra et al., 2018).

  • Synthesis of Optically Active Polyamides

    New classes of optically active polyamides containing 4-nitro-1,3-dioxoisoindolin-2-yl pendent groups have been synthesized, indicating applications in the field of polymer science (Faghihi et al., 2010).

Future Directions

The development of clinically active drugs increasingly relies on the use of heterocyclic scaffolds, many of which contain nitrogen . The pyrrolidine ring in “3-methyl-4-nitro-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide” makes it a potential candidate for the development of new drugs . Future research could focus on exploring the biological activity of this compound and its potential applications in medicine .

properties

IUPAC Name

3-methyl-4-nitro-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O4/c1-12-10-13(7-8-16(12)21(24)25)18(23)19-14-4-2-5-15(11-14)20-9-3-6-17(20)22/h2,4-5,7-8,10-11H,3,6,9H2,1H3,(H,19,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQXOQHUDKOYFJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)NC2=CC(=CC=C2)N3CCCC3=O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-methyl-4-nitro-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide

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